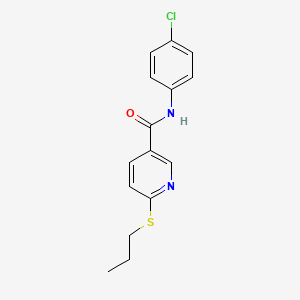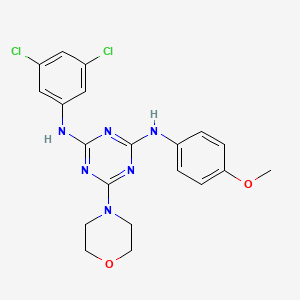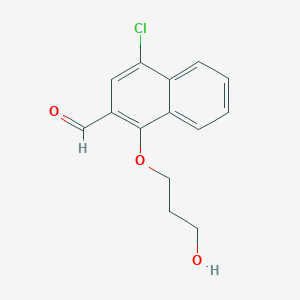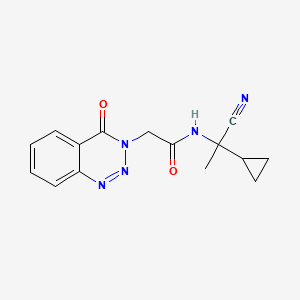![molecular formula C12H15BO4 B2745400 4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid CAS No. 1678539-52-0](/img/structure/B2745400.png)
4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid” is a chemical compound with the CAS Number: 1678539-52-0 . It has a molecular weight of 234.06 . The IUPAC name for this compound is (4- (1- (ethoxycarbonyl)cyclopropyl)phenyl)boronic acid . It is stored under an inert atmosphere at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for “4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid” is 1S/C12H15BO4/c1-2-17-11(14)12(7-8-12)9-3-5-10(6-4-9)13(15)16/h3-6,15-16H,2,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving “4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid” are not detailed in the search results, boronic acids are known to be involved in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura coupling , a type of cross-coupling reaction used to form carbon-carbon bonds.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid” include a molecular weight of 234.06 and a density of 1.4±0.1 g/cm^3 . The compound is a solid at room temperature .
Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
This compound can be used as a boron reagent in the Suzuki–Miyaura (SM) coupling . The SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound can be used in the protodeboronation of pinacol boronic esters . This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Condensation Reactions
The compound can be used in condensation reactions with stabilizer chains at the surface of polystyrene latex . This application is particularly useful in the field of polymer chemistry .
Esterification
The compound can be used in esterification reactions . Esterification is a reaction between an alcohol and a carboxylic acid to produce an ester and water .
Derivatization of Polyvinylamine
The compound can be used for the derivatization of polyvinylamine . This process can be used to modify the properties of polyvinylamine, making it suitable for various applications .
Synthesis of Isotopically Labeled Mercury
The compound can be used in the synthesis of isotopically labeled mercury . This is particularly useful in the field of analytical chemistry, where isotopically labeled compounds are used as internal standards .
Functionalization of Poly-SiNW for Detection of Dopamine
The compound can be used for the functionalization of poly-SiNW for the detection of dopamine . This application is particularly relevant in the field of biosensors .
Formal Total Synthesis of δ-®-coniceine and Indolizidine 209B
The compound can be used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex organic compounds with potential applications in medicinal chemistry .
Safety and Hazards
The safety information for “4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid” indicates that it may cause skin and eye irritation . The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Precautionary measures include avoiding contact with skin and eyes and ensuring adequate ventilation when handling the compound .
Mécanisme D'action
Target of Action
The primary target of 4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in the field of organic chemistry .
Propriétés
IUPAC Name |
[4-(1-ethoxycarbonylcyclopropyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO4/c1-2-17-11(14)12(7-8-12)9-3-5-10(6-4-9)13(15)16/h3-6,15-16H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXGGWGUOKCYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CC2)C(=O)OCC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2745327.png)
![N-cyclohexyl-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2745328.png)
![2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine](/img/structure/B2745329.png)


![4-(2-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2745335.png)
![8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2745336.png)

![3-Methoxy-N-methyl-N-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2745339.png)
![N-(2,3-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2745340.png)